1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
CAS No.:
Cat. No.: VC18160048
Molecular Formula: C9H8ClF3O2
Molecular Weight: 240.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClF3O2 |
|---|---|
| Molecular Weight | 240.60 g/mol |
| IUPAC Name | 1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanol |
| Standard InChI | InChI=1S/C9H8ClF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
| Standard InChI Key | YZOVPLIZIHVXNP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)C(C(F)(F)F)O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol, reflects its substitution pattern: a chlorinated methoxybenzene ring at position 1 of a trifluoroethanol moiety. The molecular formula is C₉H₈ClF₃O₂, with a molecular weight of 240.60 g/mol . Key structural features include:
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A 4-chloro-3-methoxyphenyl group providing steric bulk and directing electronic effects.
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A trifluoromethyl (-CF₃) group adjacent to the hydroxyl group, enhancing electrophilicity at the β-carbon.
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A chiral center at the hydroxyl-bearing carbon, enabling enantiomeric forms (e.g., (1R)-configuration) .
Spectroscopic and Computational Data
The compound’s canonical SMILES string (COC1=C(C=CC(=C1)Cl)C(C(F)(F)F)O) and InChIKey (YZOVPLIZIHVXNP-UHFFFAOYSA-N) confirm its connectivity. Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the hydroxyl group and methoxy oxygen, stabilizing the molecule’s conformation.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClF₃O₂ |
| Molecular Weight (g/mol) | 240.60 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| LogP (Octanol-Water) | Estimated 2.1–2.5 |
| Hydrogen Bond Donors | 1 (OH group) |
| Hydrogen Bond Acceptors | 5 (O, F atoms) |
Synthesis and Optimization
Primary Synthetic Route
The synthesis typically begins with 4-chloro-3-methoxybenzaldehyde as the aromatic precursor. In a two-step process:
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Trifluoroacetylation: The aldehyde reacts with trifluoroacetic anhydride (TFAA) under Lewis acid catalysis (e.g., BF₃·Et₂O) to form 1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone.
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Stereoselective Reduction: The ketone intermediate undergoes reduction using sodium borohydride (NaBH₄) or enantioselective biocatalysts to yield the racemic or enantiopure alcohol.
Key challenges include controlling stereochemistry and minimizing defluorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >95% purity.
Alternative Methodologies
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Asymmetric Organocatalysis: Chiral thiourea catalysts enable enantiomeric excess (ee) up to 88% for the (1R)-enantiomer .
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Continuous Flow Systems: Microreactor setups reduce reaction times from hours to minutes while improving yield reproducibility.
Reactivity and Functionalization
Nucleophilic Substitution
The -CF₃ group’s strong electron-withdrawing effect activates the β-carbon for nucleophilic attack. For example:
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Reaction with Grignard reagents (RMgX) substitutes the hydroxyl group, forming 1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethyl-R derivatives.
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Mitsunobu reactions with phenols generate ethers while retaining configuration at the chiral center.
Oxidation and Protection
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Oxidation: Treatment with Dess-Martin periodinane regenerates the ketone precursor, enabling iterative functionalization.
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Hydroxyl Protection: Silylation (e.g., TBSCl) or acetylation (Ac₂O) stabilizes the alcohol during multi-step syntheses.
Table 2: Representative Derivatives and Applications
| Derivative | Application |
|---|---|
| Trifluoroethyl ethers | Fluorinated liquid crystals |
| Acetylated form | Prodrug development |
| Chiral ligands | Asymmetric catalysis |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
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Antidepressants: Analogous trifluoromethyl alcohols are SSRI enhancers.
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Anticancer Agents: Conjugation with alkylating groups yields prodrugs targeting hypoxic tumors.
Material Science
Incorporation into fluorinated polymers improves thermal stability and dielectric properties. Copolymers with tetrafluoroethylene exhibit glass transition temperatures (Tg) exceeding 150°C.
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